

Technical Guide: Spectroscopic and Synthetic Overview of ((4-Ethynylphenyl)ethynyl)triisopropylsilane

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Compound of Interest

Compound Name: ((4-Ethynylphenyl)ethynyl)triisopropylsilane

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For the attention of: Researchers, scientists, and professionals in drug development.

This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic route for the compound **((4-Ethynylphenyl)ethynyl)triisopropylsilane**. Due to a lack of publicly available, experimentally verified spectroscopic data for the title compound, this document presents data for the closely related analogue, ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane, as a reference. The structural similarities allow for a reasonable estimation of the expected spectroscopic characteristics.

Compound Identification

Compound Name	((4-Ethynylphenyl)ethynyl)triisopropylsilane
CAS Number	175345-90-1[1][2][3][4][5]
Molecular Formula	C ₁₉ H ₂₆ Si[1][2][3][4]
Molecular Weight	282.50 g/mol [1][2]
Synonyms	1-Ethynyl-4-((triisopropylsilyl)ethynyl)benzene, [(4-ethynylphenyl)ethynyl]tri(isopropyl)silane[1][2]

Spectroscopic Data (Reference Compound: ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane)

The following data is for the structurally related compound ((3,5-diethyl-4-ethynylphenyl)ethynyl)triisopropylsilane. This information is provided to give researchers a baseline for the expected spectral features of the title compound. The primary difference is the presence of two ethyl groups on the phenyl ring in the reference compound.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Proposed)
7.17	s	2H	Ar-H
3.50	s	1H	$\equiv\text{C-H}$
2.80	q	4H	$-\text{CH}_2-\text{CH}_3$
1.24	t	6H	$-\text{CH}_2-\text{CH}_3$
1.13	s	21H	$\text{Si}-(\text{CH}(\text{CH}_3)_2)_3$

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment (Proposed)
147.2	Ar-C
128.9	Ar-CH
123.5	Ar-C
120.7	Ar-C
107.2	C \equiv C-Si
91.6	C \equiv C-Si
85.8	Ar-C \equiv C-H
80.3	Ar-C \equiv C-H
27.8	-CH ₂ -CH ₃
18.7	Si-CH(CH ₃) ₂
14.7	-CH ₂ -CH ₃
11.4	Si-CH(CH ₃) ₂

Note: NMR data was recorded in CDCl₃ at 400 MHz for ¹H and 101 MHz for ¹³C.[6]

Table 3: Mass Spectrometry Data

m/z	Fragmentation	Relative Intensity (%)
338.3	[M] ⁺	26

Note: The mass spectrum was obtained via electron ionization (EI).[6]

Proposed Experimental Protocol: Synthesis

A plausible synthetic route for **((4-Ethynylphenyl)ethynyl)triisopropylsilane** is via a Sonogashira cross-coupling reaction. The following is a proposed protocol based on established methodologies for similar compounds.[6]

- 1-Bromo-4-iodobenzene or 1,4-diiodobenzene
- Ethynyltriisopropylsilane
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
- Ethanol (EtOH)
- Sodium hydroxide (NaOH)
- Silica gel for column chromatography
- Petroleum ether (or hexanes)
- Standard glassware for inert atmosphere reactions

Step 1: Monosubstitution via Sonogashira Coupling

- To a solution of 1-bromo-4-iodobenzene (1.0 eq) in deoxygenated triethylamine, add ethynyltriisopropylsilane (1.0-1.2 eq).
- Add $\text{PdCl}_2(\text{PPh}_3)_2$ (0.02-0.05 eq) and CuI (0.04-0.10 eq) to the reaction mixture.
- Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, remove the triethylamine under reduced pressure.
- Purify the residue by column chromatography on silica gel, eluting with petroleum ether to yield ((4-bromophenyl)ethynyl)triisopropylsilane.

Step 2: Desilylation (if starting with a protected alkyne)

This step is illustrative for a related synthesis and may not be directly required if the terminal alkyne is introduced differently.

- Dissolve the trimethylsilyl-protected precursor in a 1:1 mixture of THF and ethanol.
- Add an aqueous solution of sodium hydroxide (e.g., 0.1 M).
- Stir the mixture for 30-60 minutes at room temperature.
- Remove the solvents under reduced pressure.
- Purify the residue using column chromatography on silica gel with petroleum ether as the eluent.

Step 3: Second Sonogashira Coupling (hypothetical for the title compound)

- The product from a reaction analogous to Step 1 (e.g., starting with 1,4-diethynylbenzene and protecting one alkyne) would then be coupled with triisopropylsilyl chloride. A more direct route would involve the coupling of 1,4-diethynylbenzene with triisopropylsilyl chloride in the presence of a suitable base and catalyst.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of aryl-ethynyl compounds via Sonogashira coupling.



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Caption: Synthetic and characterization workflow.

Disclaimer: The spectroscopic data presented herein is for a structurally related compound and should be used for reference purposes only. The experimental protocol is a proposed method based on established chemical literature and has not been experimentally validated for the specific synthesis of **((4-Ethynylphenyl)ethynyl)triisopropylsilane**.

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